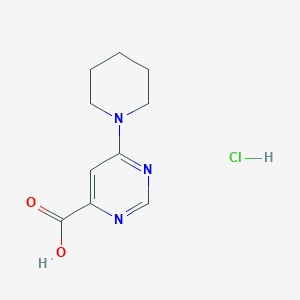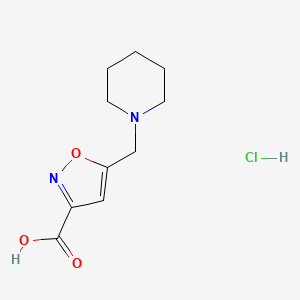
2-アミノ-3-(2,4,6-トリメチルフェニル)プロパン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride” is an amino acid derivative with a unique structure . It has a molecular weight of 243.73 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is “2-amino-3-mesitylpropanoic acid hydrochloride” and its InChI code is "1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H" . This suggests that the compound contains a mesityl group (2,4,6-trimethylphenyl) attached to the third carbon of a propanoic acid molecule, with an amino group on the second carbon.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 243.73 .科学的研究の応用
ソマトスタチン受容体との相互作用
この化合物は、ヒトの体内のソマトスタチン受容体と相互作用することが確認されています 。この相互作用は、化合物のファーマコフォアである芳香族環が受容体の疎水性ポケットと相互作用することで促進されます。この相互作用は、内分泌系と神経系の機能を調節する上で重要なソマトスタチンの調節を理解するために重要です。
エナンチオマー分析
この化合物は、(2S)-2-アミノ-3-(2,4,6-トリメチルフェニル)プロパン酸のエナンチオマーであることが知られています 。この側面は、化合物の異なるエナンチオマーが大きく異なる生物学的活性と治療効果を持つ可能性がある製薬研究において特に重要です。
製薬試験
ソマトスタチン受容体との相互作用により、この化合物は製薬試験で参照標準として使用され、実験結果の精度を確保します 。これは、同様の受容体を標的とする新規合成化合物の有効性と効力を比較するためのベンチマークとして機能します。
コンフォメーション分析
この化合物の構造は、その結合特性を理解するためのコンフォメーション分析を可能にします 。この分析は、受容体に結合したときの化合物の安定性に関する洞察を提供し、より効果的なソマトスタチンアナログを設計するために使用できます。
非天然アミノ酸の組み込み
非天然アミノ酸として、この化合物はペプチドに組み込むことができ、そのような修飾がペプチドの構造と機能に与える影響を調べることができます 。この応用は、安定性とバイオアベイラビリティが向上したペプチドベースの薬物の開発において貴重です。
計算機による創薬
この化合物について入手可能な詳細な構造情報は、計算機による創薬の取り組みを可能にします 。さまざまな受容体との相互作用をシミュレートすることにより、研究者は同様の化合物の挙動を予測し、創薬プロセスを合理化できます。
ペプチドホルモン研究
この化合物は、ホルモン受容体と相互作用する能力があり、ペプチドホルモン研究で役立つツールとなります 。ホルモンの結合力学と活性調節を理解するのに役立ち、新しい治療薬の開発につながります。
合成化学
合成化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます 。その反応性と構造的特徴は、さまざまな合成経路のための汎用性の高い前駆体となります。
Safety and Hazards
作用機序
Target of Action
The primary target of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is the somatostatin receptors in the human body . Somatostatin receptors play a crucial role in the regulation of endocrine and nervous system function by inhibiting the secretion of several other hormones such as growth hormone, insulin, and gastrin.
Mode of Action
The compound interacts with its targets through its pharmacophore , an aromatic ring . This aromatic ring interacts with a hydrophobic pocket on the somatostatin receptor . This interaction triggers a series of biochemical reactions that lead to the inhibition of hormone secretion.
生化学分析
Biochemical Properties
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with somatostatin receptors in the human body . The aromatic ring of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride interacts with a hydrophobic pocket on the receptor, facilitating binding and subsequent biochemical effects
Cellular Effects
The effects of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride on various cell types and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with somatostatin receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the specific experimental conditions used.
Molecular Mechanism
At the molecular level, 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s aromatic ring interacts with hydrophobic pockets on target proteins, such as somatostatin receptors . This binding can result in enzyme inhibition or activation, depending on the target protein’s role in cellular processes. Additionally, changes in gene expression may occur due to altered signaling pathways, further influencing cellular function.
Dosage Effects in Animal Models
The effects of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the appropriate dosage for specific applications . Threshold effects and dose-response relationships should be carefully evaluated in animal studies to ensure safe and effective use.
Transport and Distribution
The transport and distribution of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s solubility and stability in aqueous solutions facilitate its transport across cell membranes, allowing it to reach its target sites effectively.
Subcellular Localization
The subcellular localization of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments
特性
IUPAC Name |
2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGYGQQJMLUMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803561-05-8 |
Source


|
| Record name | 2-amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B1382500.png)




![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)






